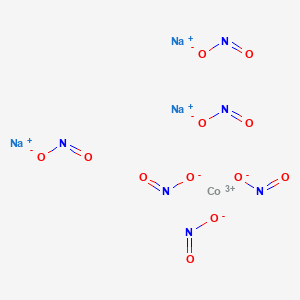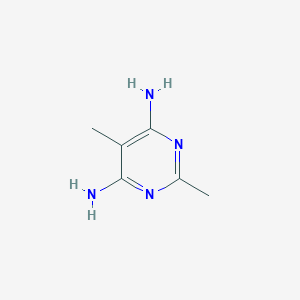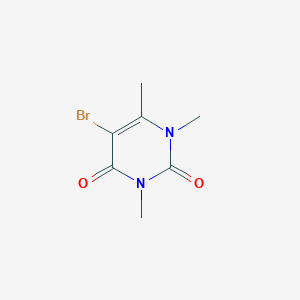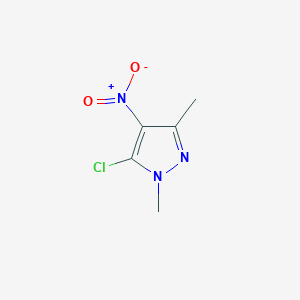
5-Chloro-1,3-diméthyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H6ClN3O2 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Les pyrazoles, y compris le 5-Chloro-1,3-diméthyl-4-nitro-1H-pyrazole, occupent une place privilégiée en tant que structures polyvalentes dans divers secteurs de l'industrie chimique, notamment la médecine . Ils présentent diverses activités biologiques, englobant des rôles tels que des agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Agriculture
En plus de leurs applications médicinales, les pyrazoles sont également utilisés en agriculture . Les applications spécifiques du this compound dans ce domaine nécessiteraient des recherches supplémentaires.
Synthèse organique
Les pyrazoles sont souvent utilisés comme matières premières pour la préparation de systèmes hétérocycliques plus complexes ayant une pertinence dans le domaine pharmaceutique . Cela fait du this compound un composé précieux en synthèse organique.
Étude du tautomérisme
Les pyrazoles, y compris le this compound, présentent un tautomérisme . Ce phénomène peut influencer leur réactivité, avec un impact possible sur les stratégies synthétiques où les pyrazoles interviennent, ainsi que sur les activités biologiques des cibles portant une fraction pyrazole .
Synthèse de systèmes hétérocycliques condensés
Les 3 (5)-aminopyrazoles sont largement explorés comme précurseurs dans la synthèse de systèmes hétérocycliques condensés, à savoir les pyrazolo [1,5-a]pyrimidines . Bien que le rôle spécifique du this compound dans ce processus ne soit pas mentionné, il est plausible qu'il puisse être utilisé de manière similaire.
Synthèse écologique
La synthèse de dérivés de pyrazole, potentiellement y compris le this compound, peut bénéficier de l'utilisation de catalyseurs résineux, non toxiques, thermiquement stables et rentables . Cela présente de précieux attributs écologiques pour l'industrie chimique.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s reported that this compound has high gi absorption and is bbb permeant . It’s also reported to be a CYP1A2 inhibitor .
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level due to their broad spectrum of biological activities .
Analyse Biochimique
Biochemical Properties
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely influenced by the compound’s structure and tautomeric preferences .
Cellular Effects
The effects of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole can change over time . Factors such as the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies play a crucial role in these temporal changes.
Metabolic Pathways
5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these processes .
Propriétés
IUPAC Name |
5-chloro-1,3-dimethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMBDRIOUHCVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299411 | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-73-0 | |
| Record name | 13551-73-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole in the synthesis of pyrazolo[3,4-b]pyrazin-5(4H)-ones?
A1: 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole serves as a crucial starting material in the synthesis of 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. The compound reacts directly with various D,L-α-amino acids to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acid derivatives. These derivatives then undergo reductive lactamization to produce the desired pyrazolo[3,4-b]pyrazin-5(4H)-one structures. []
Q2: Are there any structural features of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole that make it particularly suitable for this synthesis?
A2: While the paper doesn't explicitly discuss this aspect, the presence of the chlorine atom at the 5-position of the pyrazole ring is likely crucial. This chlorine atom acts as a leaving group during the nucleophilic aromatic substitution reaction with the amino group of the D,L-α-amino acids. This reactivity at the 5-position allows for the attachment of diverse amino acid side chains, contributing to the synthesis of a series of substituted pyrazolo[3,4-b]pyrazin-5(4H)-ones. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





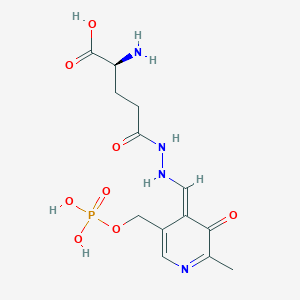
![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)


